4-Amino-5-bromo-6-methylpyrimidine
Overview
Description
4-Amino-5-bromo-6-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects . They have also been associated with neuroprotection and anti-inflammatory activity .
Mode of Action
It’s known that pyrimidine derivatives can interact with various biological targets through different mechanisms, such as inhibiting key enzymes or interacting with cellular receptors .
Biochemical Pathways
Pyrimidine derivatives have been reported to influence various biochemical pathways, including those involved in immune response, viral replication, and cell survival .
Result of Action
Pyrimidine derivatives have been associated with a variety of effects, including inhibition of nitric oxide production, suppression of tumor necrosis factor-α production, and reduction of endoplasmic reticulum stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromo-6-methylpyrimidine typically involves the bromination of 6-methylpyrimidine followed by amination. One common method includes the following steps:
Bromination: 6-methylpyrimidine is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5-position.
Amination: The brominated intermediate is then reacted with ammonia or an amine source to introduce the amino group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-bromo-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted pyrimidines.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Scientific Research Applications
4-Amino-5-bromo-6-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-chloro-6-methylpyrimidine
- 4-Amino-5-fluoro-6-methylpyrimidine
- 4-Amino-5-iodo-6-methylpyrimidine
Comparison
4-Amino-5-bromo-6-methylpyrimidine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications.
Properties
IUPAC Name |
5-bromo-6-methylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c1-3-4(6)5(7)9-2-8-3/h2H,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOICQCARYUIEJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345442 | |
Record name | 4-Amino-5-bromo-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7752-48-9 | |
Record name | 5-Bromo-6-methyl-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7752-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-5-bromo-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-6-methylpyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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